2-Methylpropyl 4-[(furan-2-ylcarbonyl)amino]benzoate
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Overview
Description
2-METHYLPROPYL 4-(FURAN-2-AMIDO)BENZOATE is a synthetic organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities, making them valuable in various fields such as medicinal chemistry and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYLPROPYL 4-(FURAN-2-AMIDO)BENZOATE typically involves the reaction of 4-(furan-2-amido)benzoic acid with 2-methylpropanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-METHYLPROPYL 4-(FURAN-2-AMIDO)BENZOATE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The benzoate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) are employed.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzoate derivatives.
Scientific Research Applications
2-METHYLPROPYL 4-(FURAN-2-AMIDO)BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-METHYLPROPYL 4-(FURAN-2-AMIDO)BENZOATE involves its interaction with specific molecular targets. The furan ring is known to interact with various enzymes, inhibiting their activity and leading to the desired biological effects. The benzoate moiety enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
- Furan-2-carboxylic acid
- Furan-2,5-dicarboxylic acid
- 4-(Furan-2-amido)benzoic acid
Uniqueness
2-METHYLPROPYL 4-(FURAN-2-AMIDO)BENZOATE stands out due to its unique combination of the furan ring and benzoate moiety, which imparts enhanced biological activity and better pharmacokinetic properties compared to similar compounds .
Properties
Molecular Formula |
C16H17NO4 |
---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
2-methylpropyl 4-(furan-2-carbonylamino)benzoate |
InChI |
InChI=1S/C16H17NO4/c1-11(2)10-21-16(19)12-5-7-13(8-6-12)17-15(18)14-4-3-9-20-14/h3-9,11H,10H2,1-2H3,(H,17,18) |
InChI Key |
GCFHUDXSEXENFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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